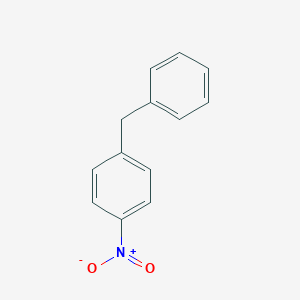

4-Nitrodiphenylmethane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-benzyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSGFSCSMXRJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171179 | |

| Record name | Benzene, 1-nitro-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-77-2 | |

| Record name | Benzene, 1-nitro-4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrodiphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-nitro-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitrodiphenylmethane from Diphenylmethane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-nitrodiphenylmethane via the electrophilic nitration of diphenylmethane. The nitration of diphenylmethane typically yields a mixture of 2-nitrodiphenylmethane and this compound, with the potential for subsequent dinitration under more forcing conditions. This document details two primary synthetic methodologies: a controlled mononitration using nitric acid in a dichloromethane solvent system and the classical approach employing a mixed-acid (HNO₃/H₂SO₄) system. Detailed experimental protocols, quantitative data analysis, and product separation techniques are presented. The guide is intended to serve as a practical resource for chemists engaged in the synthesis of nitrated aromatic compounds.

Introduction

The nitration of aromatic compounds is a fundamental and widely utilized reaction in organic synthesis, providing crucial intermediates for the pharmaceutical, dye, and materials industries.[1] Diphenylmethane, possessing two phenyl rings activated by the methylene bridge, can undergo electrophilic aromatic substitution. Its nitration is a reaction of significant interest for producing precursors to aminodiphenylmethanes, which are valuable in polymer chemistry.

Historically, the direct mononitration of diphenylmethane was considered challenging, with a propensity to form polysubstituted products.[2] However, recent methodologies have demonstrated that controlled mononitration is achievable, yielding a separable mixture of 2- and this compound isomers.[2][3][4] This guide focuses on a well-documented procedure using nitric acid in dichloromethane, which offers a milder alternative to traditional mixed-acid nitration, allowing for better control over the degree of substitution.[2]

Reaction Pathways and Mechanisms

The synthesis of nitrodiphenylmethane proceeds via an electrophilic aromatic substitution mechanism. The key electrophile is the highly reactive nitronium ion (NO₂⁺).

-

Generation of the Nitronium Ion : In the mixed-acid method, sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[1] In the nitric acid/dichloromethane system, the nitronium ion is generated through the auto-protolysis of nitric acid.

-

Electrophilic Attack : The nitronium ion attacks one of the electron-rich phenyl rings of diphenylmethane, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation : A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrodiphenylmethane product.

The substitution pattern is directed by the benzyl group (-CH₂-Ph), which is an ortho, para-director. Consequently, the primary products of mononitration are 2-nitrodiphenylmethane and this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Method 1: Controlled Mononitration in Dichloromethane

This procedure is adapted from the work of Giumanini et al., who demonstrated a soft nitrating system that favors mononitration.[2]

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of nitrodiphenylmethane.

Protocol:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve diphenylmethane (167 mmol) in 40 mL of dichloromethane (DCM).

-

In a separate flask, carefully prepare a solution of fuming nitric acid (670 mmol, 28.5 mL) in 100 mL of DCM. Note: This process is endothermic.[2]

-

Add the nitric acid solution dropwise to the well-stirred diphenylmethane solution. The temperature of the slightly exothermic reaction should be maintained between 20 and 25 °C using a water bath. The addition should take approximately 60 minutes.[2]

-

After the addition is complete, allow the reaction mixture to stir at ambient temperature for an extended period (e.g., 15 hours) to ensure sufficient conversion.[2]

-

Work-up: Quench the reaction by pouring the mixture onto ice. Extract the organic products with dichloromethane.[2]

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

Method 2: Classical Nitration with Mixed Acid

This method employs a stronger nitrating agent and may lead to a higher degree of dinitration if not carefully controlled.[1][5]

Protocol:

-

To a flask containing diphenylmethane, add concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the low temperature.

-

After the addition, allow the reaction to stir at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent.

-

Neutralize, wash, and dry the organic extract before removing the solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Appearance | Solid |

| IUPAC Name | 1-(nitromethyl)benzene |

Table 2: Reagents and Conditions for Mononitration in Dichloromethane[2]

| Parameter | Value |

| Diphenylmethane (DPM) | 167 mmol |

| Nitric Acid (HNO₃) | 670 mmol |

| Dichloromethane (DCM) | 140 mL (total) |

| Temperature | 20 - 25 °C |

| Addition Time | 60 minutes |

| Total Reaction Time | 15 hours |

Table 3: Representative Reaction Composition (Method 1)[2]

| Time Point | Unreacted DPM (%) | Mononitration:Dinitration Ratio |

| After 60 min | 48% | ~8 |

| After 15 hours | 9% | ~2.3 |

Note: The ratio of 2-nitro to 4-nitro isomers is not explicitly stated in the source but can be determined via GC analysis.

Product Purification and Isomer Separation

The crude product from the reaction is a mixture of unreacted diphenylmethane, 2-nitrodiphenylmethane, this compound, and dinitro-isomers.

-

Initial Purification: The mononitration products can be effectively separated from non-volatile starting material and dinitrated byproducts by vacuum distillation. A typical distillation range is 120-135 °C at 0.01-0.1 Torr.[2] The mixture of isomers reportedly shows no signs of decomposition during distillation.[2]

-

Isomer Separation: The separation of 2- and this compound is described as practically feasible through conventional methods.[2][3][4] While the specific technique is not detailed in the primary source, standard laboratory techniques for isomer separation include:

-

Fractional Crystallization: Exploiting differences in the solubility and crystal packing of the isomers in a suitable solvent.

-

Column Chromatography: Using a solid stationary phase (e.g., silica gel) to separate the isomers based on their differential polarity.

-

Analytical Characterization

The composition of the reaction mixture and the purity of the final products should be assessed using modern analytical techniques.

-

Gas Chromatography (GC): Excellent for separating all isomers and providing quantitative analysis of the reaction mixture.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the definitive identification of the isomeric products.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the purified isomers.[2]

Safety Considerations

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Exothermic Reaction: The nitration reaction is exothermic. Proper temperature control is critical to prevent runaway reactions, which can lead to vigorous decomposition and the release of toxic nitrogen oxides.

-

Nitrated Compounds: Aromatic nitro compounds can be toxic and are often thermally unstable. Avoid exposure and handle with care.

This document is intended for informational purposes for trained professionals. All experimental work should be conducted with appropriate safety precautions and risk assessments.

References

An In-Depth Technical Guide to the Nitration of Diphenylmethane: Mechanism and Regioselectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of diphenylmethane, a key reaction in the synthesis of various chemical intermediates. The document delves into the reaction mechanism, explores the factors governing its regioselectivity, and presents detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

The nitration of diphenylmethane is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry. The introduction of one or more nitro groups onto the phenyl rings of diphenylmethane yields precursors for a variety of valuable compounds, including dyes, polymers, and pharmaceuticals. Understanding the intricacies of this reaction, particularly its mechanism and the factors controlling the position of nitration (regioselectivity), is crucial for optimizing synthetic routes and achieving desired product outcomes.

The Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of diphenylmethane proceeds via the well-established electrophilic aromatic substitution (EAS) mechanism. The reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The overall mechanism can be broken down into three key steps:

-

Generation of the Electrophile: Sulfuric acid acts as a catalyst, protonating nitric acid to form a good leaving group (water), which then departs to generate the nitronium ion.

-

Electrophilic Attack: The electron-rich π system of one of the benzene rings of diphenylmethane attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated diphenylmethane product.

Caption: General mechanism for the electrophilic aromatic nitration of diphenylmethane.

Regioselectivity: The Directing Influence of the Benzyl Group

In the nitration of diphenylmethane, the initial substitution can occur on either of the two phenyl rings. The benzyl group (-CH₂-Ph) of one ring acts as a substituent on the other. The benzyl group is an activating, ortho-, para-directing group. This directing effect can be attributed to a combination of electronic and steric factors.

Electronic Effects: The methylene bridge of the benzyl group is electron-donating primarily through an inductive effect. This donation of electron density increases the nucleophilicity of the attached benzene ring, making it more reactive towards electrophiles than benzene itself. This increased electron density is preferentially localized at the ortho and para positions through resonance stabilization of the corresponding arenium ion intermediates. The resonance structures for ortho and para attack allow for the delocalization of the positive charge onto the benzylic carbon, providing additional stability that is not possible with meta attack.

Steric Effects: The bulky nature of the benzyl group can sterically hinder the approach of the electrophile to the ortho positions.[1] Consequently, the para-substituted product is often favored over the ortho-substituted product. The exact ortho-to-para ratio is influenced by the reaction conditions, including the nature of the nitrating agent and the solvent.

Caption: Factors influencing the regioselectivity of diphenylmethane nitration.

Quantitative Data on Isomer Distribution

The distribution of mononitrated and dinitrated isomers of diphenylmethane is highly dependent on the reaction conditions. The following tables summarize the product distributions obtained under different experimental setups.

Table 1: Mononitration of Diphenylmethane

| Nitrating Agent/Solvent | Temperature (°C) | 2-Nitrodiphenylmethane (%) | This compound (%) | Reference |

| HNO₃ in CH₂Cl₂ | Room Temperature | 43 | 57 | [2] |

Table 2: Dinitration of Diphenylmethane

| Nitrating Agent/Solvent | Temperature (°C) | 2,2'-Dinitrodiphenylmethane (%) | 2,4'-Dinitrodiphenylmethane (%) | 4,4'-Dinitrodiphenylmethane (%) | Reference |

| HNO₃ in CH₂Cl₂ | Not specified | 4 | 42 | 54 | [2] |

Experimental Protocols

The following are detailed methodologies for the mononitration and dinitration of diphenylmethane.

Mononitration of Diphenylmethane in Dichloromethane[2]

Objective: To synthesize a mixture of 2- and this compound.

Materials:

-

Diphenylmethane

-

Nitric acid (70%)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve diphenylmethane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of 70% nitric acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The isomeric products can be separated and purified by column chromatography on silica gel.

Dinitration of Diphenylmethane in Dichloromethane[2]

Objective: To synthesize a mixture of dinitrodiphenylmethanes.

Materials:

-

Diphenylmethane

-

Nitric acid (70%)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Follow the same initial setup as for mononitration, dissolving diphenylmethane in dichloromethane.

-

Slowly add a molar excess (e.g., 2.5 equivalents) of 70% nitric acid to the stirred solution at a controlled temperature.

-

After the addition, the reaction mixture is typically stirred for a longer period or at a slightly elevated temperature to ensure complete dinitration. Monitor the reaction by TLC.

-

The work-up procedure is identical to that of the mononitration, involving washing with water and sodium bicarbonate solution, drying, and solvent removal.

-

The mixture of dinitro isomers can be separated by fractional crystallization or column chromatography.

Caption: A typical experimental workflow for the nitration of diphenylmethane.

Product Analysis

The identification and quantification of the isomeric products of diphenylmethane nitration are typically performed using chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the different nitro isomers.[3][4] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each isomer, allowing for their unambiguous identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the purified isomers. The chemical shifts and coupling patterns of the aromatic and methylene protons provide detailed information about the substitution pattern on the phenyl rings.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the nitro group through its characteristic symmetric and asymmetric stretching vibrations.

Conclusion

The nitration of diphenylmethane is a well-studied electrophilic aromatic substitution reaction that provides access to a range of valuable nitroaromatic compounds. The regioselectivity of the reaction is primarily governed by the activating and ortho-, para-directing nature of the benzyl group, with steric hindrance often favoring the formation of the para isomer. By carefully controlling the reaction conditions, such as the stoichiometry of the nitrating agent and the temperature, it is possible to selectively achieve either mononitration or dinitration. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to 4-Nitrodiphenylmethane: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitrodiphenylmethane (also known as 1-benzyl-4-nitrobenzene). It is intended to be a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development. This document details the compound's structural and physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its potential biological activities with a focus on relevant signaling pathways. All quantitative data is presented in clear, tabular format for ease of comparison. Furthermore, key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is a nitroaromatic compound with the molecular formula C₁₃H₁₁NO₂.[1] Its chemical structure consists of a diphenylmethane scaffold with a nitro group substituted at the para position of one of the phenyl rings. This substitution significantly influences its chemical reactivity and potential biological interactions.

Structural and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-benzyl-4-nitrobenzene | [1] |

| Synonyms | p-Nitrodiphenylmethane, (4-Nitrophenyl)phenylmethane | [1] |

| CAS Number | 1817-77-2 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| Appearance | Very pale yellow solid |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 31 °C | [2] |

| Boiling Point | 114-115 °C at 0.05 mm Hg | [2] |

| Solubility | Soluble in ethanol, ether, benzene, and chloroform. Insoluble in water. | [3][4] |

| Density | 1.145 g/mL at 25 °C | [2] |

Chemical Properties

| Property | Value | Reference(s) |

| pKa (of parent diphenylmethane) | 32.2 | [2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

-

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbons and their chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups, most notably the characteristic strong absorptions of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nitration of diphenylmethane. This electrophilic aromatic substitution reaction introduces a nitro group onto one of the phenyl rings. The para-isomer is typically the major product due to steric hindrance at the ortho positions.[5]

Experimental Protocol: Nitration of Diphenylmethane

This protocol is based on established procedures for the nitration of aromatic compounds.[6][7]

Materials:

-

Diphenylmethane

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diphenylmethane in dichloromethane. Place the flask in an ice bath and begin stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice bath.

-

Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of diphenylmethane in dichloromethane over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of nitroaromatic compounds is known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[8][9] The presence of the nitro group is often crucial for these activities.

Potential Cytotoxicity and Apoptosis Induction

Nitroaromatic compounds have been shown to induce apoptosis in cancer cells.[10][11][12] The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death. The cytotoxicity of such compounds is typically evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

Involvement in Cellular Signaling Pathways

Nitroaromatic compounds may exert their biological effects by modulating key cellular signaling pathways. Two pathways of significant interest in the context of cancer and inflammation are the NF-κB and MAPK pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune response, inflammation, and cell survival.[9][13][14] Some compounds can modulate this pathway, leading to either pro- or anti-inflammatory and apoptotic effects.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is a hallmark of many cancers. Certain small molecules can interfere with this pathway, offering a potential therapeutic strategy.

Conclusion

This compound is a well-defined chemical entity with distinct physical and chemical properties. Its synthesis via the nitration of diphenylmethane is a straightforward and established method. While specific biological data for this compound is not extensive, its structural similarity to other biologically active nitroaromatic compounds suggests potential for further investigation, particularly in the areas of anticancer and antimicrobial research. The information and protocols provided in this technical guide serve as a valuable starting point for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Diphenylmethane - Wikipedia [en.wikipedia.org]

- 3. Diphenylmethane CAS#: 101-81-5 [m.chemicalbook.com]

- 4. 4-Nitrophenethyl alcohol | C8H9NO3 | CID 7494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. scribd.com [scribd.com]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 10. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective induction of tumor cell apoptosis by a novel P450-mediated reactive oxygen species (ROS) inducer methyl 3-(4-nitrophenyl) propiolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Nitrodiphenylmethane

This guide provides an in-depth overview of 4-Nitrodiphenylmethane, a nitrated aromatic compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details its chemical properties, spectroscopic data, and a standard experimental protocol for its synthesis.

Chemical Identity and Molecular Structure

This compound, also known by its IUPAC name 1-benzyl-4-nitrobenzene, is a derivative of diphenylmethane.[1] Its chemical structure consists of a diphenylmethane framework with a nitro group (NO₂) substituted at the para position (position 4) of one of the benzene rings.

-

Synonyms: p-Nitrodiphenylmethane, (4-Nitrophenyl)phenylmethane, 1-Benzyl-4-nitrobenzene[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound. This information is crucial for its identification, handling, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 213.23 g/mol | [1][2] |

| IUPAC Name | 1-benzyl-4-nitrobenzene | [1] |

| CAS Number | 1817-77-2 | [1][2] |

| ¹H NMR Spectroscopy | Spectra available in public databases. | [1] |

| ¹³C NMR Spectroscopy | Spectra available in public databases. | [1] |

| Infrared (IR) Spectroscopy | Spectra available in public databases. | [1] |

| Mass Spectrometry (GC-MS) | Data available in public databases. | [1] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of diphenylmethane. The following protocol is based on established methods for the mononitration of diphenylmethane.[3][4]

Objective: To synthesize this compound via the nitration of diphenylmethane.

Materials:

-

Diphenylmethane

-

Nitric acid (concentrated)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diphenylmethane in dichloromethane. Cool the solution in an ice bath to maintain a low temperature during the reaction.

-

Addition of Nitrating Agent: Slowly add concentrated nitric acid to the stirred solution of diphenylmethane in dichloromethane using a dropping funnel. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. The reaction typically yields a mixture of 2-nitrodiphenylmethane and this compound isomers.[3][4]

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of isomers, can be purified by column chromatography to isolate the this compound isomer.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Applications in Research and Drug Development

Nitrated aromatic compounds are valuable intermediates in organic synthesis. This compound can serve as a precursor for the synthesis of other functionalized diphenylmethane derivatives. For instance, the nitro group can be reduced to an amine group (4-aminodiphenylmethane), which is a common building block in the development of pharmaceuticals and other biologically active molecules. The diphenylmethane scaffold itself is present in various drug molecules, and the introduction of a nitro group allows for further chemical modifications to explore structure-activity relationships.

References

4-Nitrodiphenylmethane: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrodiphenylmethane is a nitroaromatic compound with a diarylmethane scaffold. While direct research into its biological activities is limited, its structural similarity to other biologically active nitroaromatic and diphenylmethane derivatives suggests significant potential for investigation in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the compound's properties, potential research applications, and detailed hypothetical experimental protocols to explore its utility. The information presented is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and industrial potential of this compound and its derivatives.

Introduction

This compound (4-NDPM) is an organic compound featuring a diphenylmethane core with a nitro group substituted on one of the phenyl rings. The presence of the electron-withdrawing nitro group and the versatile diphenylmethane structure are key features that suggest a range of potential chemical and biological activities. While extensive research has been conducted on nitroaromatic compounds and diphenylmethane derivatives, 4-NDPM itself remains a relatively underexplored molecule. This guide aims to bridge this gap by proposing potential research avenues based on the known activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for designing and conducting experiments, including solubility tests, reaction setups, and analytical procedures.

| Property | Value | Reference |

| IUPAC Name | 1-benzyl-4-nitrobenzene | [1] |

| CAS Number | 1817-77-2 | [2] |

| Molecular Formula | C₁₃H₁₁NO₂ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| Appearance | White to pale yellow solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, though some common methods face limitations.

Friedel-Crafts Alkylation

A common method for forming carbon-carbon bonds in aromatic compounds is the Friedel-Crafts alkylation. Theoretically, this compound could be synthesized by the reaction of nitrobenzene with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

However, the nitro group is a strong deactivating group, which significantly reduces the nucleophilicity of the benzene ring.[4][5] This deactivation makes the Friedel-Crafts alkylation of nitrobenzene inefficient, often resulting in very low yields.[4] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness under these conditions.[4]

Alternative Synthetic Routes

Given the limitations of the direct Friedel-Crafts alkylation of nitrobenzene, alternative strategies may be more viable. One potential route involves the nitration of diphenylmethane. Diphenylmethane can undergo electrophilic aromatic substitution reactions, such as nitration, to introduce a nitro group onto one of the phenyl rings.[6]

Potential Research Applications

Based on the known biological activities of related nitroaromatic and diphenylmethane compounds, several promising areas of research for this compound can be proposed.

Anticancer Activity

Many nitroaromatic compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the bioreduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules like DNA.

Hypothetical Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against selected cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Normal cell line (e.g., HEK293) for selectivity assessment

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action is often attributed to the reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals that can damage microbial DNA and proteins.

Hypothetical Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a method to evaluate the antimicrobial activity of this compound against various bacterial and fungal strains.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against selected microorganisms.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial and fungal inoculums standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI) in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition

The structural features of this compound suggest it could be a candidate for enzyme inhibition studies. The diphenylmethane scaffold is present in many known enzyme inhibitors, and the nitro group can participate in various interactions within an enzyme's active site.

Hypothetical Experimental Protocol: General Enzyme Inhibition Assay

This is a generalized protocol that can be adapted for a specific enzyme of interest.

Objective: To determine the inhibitory effect of this compound on a target enzyme.

Materials:

-

This compound

-

Target enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme

-

96-well plate

-

Spectrophotometer or fluorometer

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Monitor Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).

Intermediate for Synthesis of 4-Aminodiphenylmethane

This compound can serve as a valuable intermediate for the synthesis of 4-Aminodiphenylmethane. The reduction of the nitro group to an amino group is a common and well-established chemical transformation.[7][8] 4-Aminodiphenylmethane and its derivatives have applications in the synthesis of dyes, polymers, and pharmaceuticals.[1][3]

Hypothetical Experimental Protocol: Reduction of this compound to 4-Aminodiphenylmethane

Objective: To synthesize 4-Aminodiphenylmethane from this compound.

Materials:

-

This compound

-

Reducing agent (e.g., Tin(II) chloride in ethanol, or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Hydrochloric acid

-

Sodium hydroxide

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure (using SnCl₂):

-

Dissolution: Dissolve this compound in ethanol in a round-bottom flask.

-

Reduction: Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Reflux: Reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

-

Characterization: Purify the crude product by column chromatography or recrystallization and characterize the final product using techniques like NMR and mass spectrometry.

Visualizations

Logical Workflow for Investigating Potential Applications

Caption: Workflow for the synthesis and biological evaluation of this compound.

Proposed Signaling Pathway for Anticancer Activity

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound represents an intriguing yet understudied molecule with significant potential for various research applications. Its structural similarity to known bioactive compounds suggests that it may possess anticancer, antimicrobial, and enzyme-inhibitory properties. Furthermore, its utility as a synthetic intermediate for the preparation of 4-Aminodiphenylmethane and its derivatives adds to its value in chemical synthesis. The experimental protocols and potential research directions outlined in this guide provide a solid foundation for scientists to begin exploring the multifaceted potential of this compound. Further investigation into this compound is warranted and could lead to the development of novel therapeutic agents or valuable chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C13H11NO2 | CID 137225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Health and Safety Considerations for 4-Nitrodiphenylmethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential health and safety considerations associated with 4-Nitrodiphenylmethane. Drawing from available data on this compound and related nitroaromatic compounds, this document outlines key toxicological concerns, recommended handling procedures, and detailed experimental protocols for safety assessment. The primary identified hazard of this compound is its classification as a skin sensitizer. While specific quantitative toxicological data for this compound are limited in publicly available literature, this guide extrapolates potential hazards based on the broader class of nitroaromatic compounds, which are known for potential mutagenicity and other systemic effects. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to ensure the safe handling and thorough evaluation of this compound in a laboratory setting.

Introduction

This compound is a diarylmethane compound with the chemical formula C₁₃H₁₁NO₂.[1] Its structure, featuring a nitro group on one of the phenyl rings, places it within the class of nitroaromatic compounds. While specific toxicological data for this compound is not extensively available, its chemical class is associated with a range of health hazards, including skin sensitization, mutagenicity, and potential carcinogenicity.[2] This guide synthesizes the available information on this compound and provides a framework for its safe handling and further toxicological investigation based on established testing guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| CAS Number | 1817-77-2 | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Known Health Hazards

The primary health hazard identified for this compound is skin sensitization.

GHS Classification

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as a Skin Sensitizer, Category 1 .[1]

-

Hazard Statement (H317): May cause an allergic skin reaction.[1]

-

Signal Word: Warning[1]

-

Pictogram:

-

Exclamation Mark (for Skin Sensitization)

-

Toxicological Data Summary

There is a notable lack of publicly available quantitative toxicological data for this compound. The following table summarizes the available information and indicates where data is lacking. For context, data on related nitroaromatic compounds are included where available and clearly noted.

| Toxicological Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity (LD50) | Data not available | Oral | Data not available | Not classified | |

| Acute Dermal Toxicity (LD50) | Data not available | Dermal | Data not available | Not classified | |

| Acute Inhalation Toxicity (LC50) | Data not available | Inhalation | Data not available | Not classified | |

| Skin Corrosion/Irritation | Data not available | Dermal | Data not available | Not classified | |

| Serious Eye Damage/Irritation | Data not available | Ocular | Data not available | Not classified | |

| Skin Sensitization | Not specified | Dermal | Positive | Category 1 | [1] |

| Germ Cell Mutagenicity | Data not available | In vitro/In vivo | Data not available | Not classified | |

| Carcinogenicity | Data not available | Not specified | Data not available | Not classified | |

| Reproductive Toxicity | Data not available | Not specified | Data not available | Not classified | |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | Not specified | Data not available | Not classified | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | Not specified | Data not available | Not classified |

Safe Handling and Personal Protective Equipment (PPE)

Given its classification as a skin sensitizer and the potential for other uncharacterized hazards, stringent safety precautions should be followed when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Given its classification as a skin sensitizer, it is crucial to avoid any skin contact.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols for Health and Safety Assessment

The following sections detail the standard experimental protocols that should be employed to thoroughly characterize the toxicological profile of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next. The method allows for classification into one of a series of toxicity classes.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A small group of animals (e.g., 3) is dosed with the starting dose.

-

The animals are observed for signs of toxicity and mortality for up to 14 days.

-

Depending on the outcome (number of deaths), the dose for the next group of animals is either increased or decreased.

-

The procedure is continued until a stopping criterion is met, which allows for the classification of the substance.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior. Body weight is recorded weekly.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

This is the preferred in vivo method for identifying skin sensitizers.

-

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a sensitizer if it induces a stimulation index (SI) of 3 or greater.

-

Test Animals: Mice (e.g., CBA/J strain).

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

-

A vehicle control group and a positive control group are also included.

-

On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.

-

After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

The incorporation of the radiolabel into the lymph node cells is measured using a scintillation counter.

-

The Stimulation Index (SI) is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.

-

-

Interpretation: An SI ≥ 3 indicates that the substance is a skin sensitizer.

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is widely used to assess the mutagenic potential of a chemical.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required for histidine or tryptophan synthesis, respectively. These bacteria cannot grow on a medium lacking the specific amino acid. The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on the deficient medium.

-

Procedure:

-

The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix, derived from rat liver).

-

The bacteria are then plated on a minimal agar medium.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

-

Interpretation: A dose-related increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Potential Metabolism and Signaling Pathways

While specific metabolic pathways for this compound have not been elucidated, the metabolism of related nitroaromatic and diphenylmethane compounds can provide insights into its likely biotransformation.

Predicted Metabolic Pathway

The metabolism of nitroaromatic compounds often involves the reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives. These reactive intermediates are often responsible for the toxic effects of this class of compounds. Additionally, diphenylmethane is known to undergo hydroxylation. Therefore, a plausible metabolic pathway for this compound could involve both nitroreduction and aromatic hydroxylation.

Caption: Predicted metabolic pathway of this compound.

Signaling Pathway in Skin Sensitization

The process of skin sensitization involves a complex series of events known as the Adverse Outcome Pathway (AOP). For a chemical sensitizer like this compound, this pathway is initiated by the covalent binding of the chemical (or its metabolites) to skin proteins.

References

Methodological & Application

Application Notes and Protocols: 4-Nitrodiphenylmethane as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-nitrodiphenylmethane as a key intermediate in the preparation of dyes, and biologically active molecules. Detailed experimental protocols for the conversion of this compound into its corresponding amine and subsequent derivatization are provided, alongside data presented in a clear, tabular format for ease of reference.

Introduction

This compound is a valuable chemical building block, primarily utilized for its nitro functional group which can be readily transformed into an amino group. This conversion unlocks a wide range of synthetic possibilities, making it a precursor for various dyes, and potentially as a scaffold in the development of novel therapeutic agents. The presence of the diphenylmethane backbone also imparts specific steric and electronic properties to the final products. Nitro compounds, in general, are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules[1][2].

Core Applications and Synthetic Pathways

The primary application of this compound as an intermediate hinges on the reduction of its nitro group to form 4-aminodiphenylmethane. This amine can then undergo a variety of chemical transformations, most notably diazotization for the synthesis of azo dyes, and acylation or alkylation for the generation of diverse molecular scaffolds.

Data Presentation

Table 1: Summary of a Key Synthetic Transformation

| Intermediate | Reagents and Conditions | Product | Yield (%) | Reference |

| This compound | Fe/NH₄Cl, Ethanol/H₂O, Reflux, 2-4 h | 4-Aminodiphenylmethane | >90 | Adapted from[3] |

Experimental Protocols

Protocol 1: Synthesis of 4-Aminodiphenylmethane via Reduction of this compound

This protocol describes a robust and high-yielding method for the reduction of the aromatic nitro group in this compound to the corresponding primary amine using iron powder in the presence of an ammonium chloride catalyst.

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Reflux condenser

-

Separatory funnel

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

-

Add iron powder (3.0 eq) and ammonium chloride (0.5 eq) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminodiphenylmethane as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of an Azo Dye using 4-Aminodiphenylmethane

This protocol outlines the synthesis of a novel azo dye via the diazotization of 4-aminodiphenylmethane and subsequent coupling with a suitable coupling agent, such as 2-naphthol. Nitrophenyl compounds are known precursors to azo dyes[4].

Materials:

-

4-Aminodiphenylmethane (from Protocol 1)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice bath

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

Part A: Diazotization of 4-Aminodiphenylmethane

-

Dissolve 4-aminodiphenylmethane (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the amine solution, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution. Keep this solution in the ice bath for immediate use in the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the dye with cold deionized water until the filtrate is neutral.

-

Dry the azo dye in a desiccator or a vacuum oven at a low temperature.

Applications in Drug Development

While direct applications of this compound in marketed drugs are not prevalent, its derivatives, particularly the corresponding amine, serve as valuable scaffolds for medicinal chemistry research. The diphenylmethane moiety is present in various biologically active compounds. The amino group of 4-aminodiphenylmethane provides a convenient handle for the introduction of diverse functionalities through techniques like amide bond formation, reductive amination, and participation in multicomponent reactions to build molecular complexity rapidly[5]. This allows for the generation of libraries of novel compounds for screening against various biological targets. The synthesis of 4,4'-diaminodiphenylmethane compounds, which are structurally related, is of significant industrial interest[6].

Conclusion

This compound is a synthetically useful intermediate, primarily serving as a stable precursor to 4-aminodiphenylmethane. The protocols provided herein demonstrate its utility in the synthesis of azo dyes and highlight its potential as a starting material for the generation of diverse molecular structures for applications in materials science and drug discovery. The straightforward and high-yielding reduction of the nitro group makes it an attractive choice for researchers in various fields of synthetic chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]

No Documented Applications of 4-Nitrodiphenylmethane in Proteomics Research Found

Despite a comprehensive search of scientific literature and chemical databases, no specific applications of 4-Nitrodiphenylmethane in the field of proteomics research have been identified. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated.

Extensive searches were conducted to find any utilization of this compound for protein analysis, including but not limited to mass spectrometry, protein labeling, chemical cross-linking, or protein interaction studies. The search results consistently lacked any mention of this specific chemical compound being used as a tool or reagent in proteomics workflows.

The investigation did yield general information about this compound, such as its chemical structure and basic physical properties. However, there is no indication in the available scientific literature that it has been adapted or developed for proteomics applications.

Research into related areas, such as the use of other diphenylmethane derivatives or nitro-containing compounds in proteomics, also did not reveal any connection to this compound. While some nitro-functionalized molecules have been explored for specific bio-adhesive or cross-linking purposes, these are distinct from this compound and its potential applications in broad-scale protein studies.

Therefore, without any foundational research or published data on the use of this compound in proteomics, it is not possible to provide the detailed and specific documentation requested by the user. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the existence of such applications, which, based on the available information, do not currently exist.

Application Notes and Protocols for the Nitration of Diphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the mononitration and dinitration of diphenylmethane, a key intermediate in the synthesis of various organic compounds. The protocols are based on established laboratory procedures, offering a reliable method for the preparation of nitrated diphenylmethane derivatives.

Introduction

Diphenylmethane and its derivatives are important structural motifs in medicinal chemistry and materials science. The nitration of diphenylmethane is a fundamental electrophilic aromatic substitution reaction that introduces nitro groups onto the phenyl rings.[1][2][3] The position and number of these nitro groups can be controlled by adjusting the reaction conditions, leading to a variety of isomers with distinct chemical properties.[4][5][6] This application note details the procedures for selective mononitration to yield 2- and 4-nitrodiphenylmethane, as well as dinitration to produce a mixture of 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane.[4][5][6]

Experimental Protocols

The following protocols are adapted from the work of Giumanini et al., which describes a straightforward and efficient method for the nitration of diphenylmethane using nitric acid in dichloromethane.[4]

Materials and Reagents:

-

Diphenylmethane (DPM)

-

Fuming nitric acid (92-100%)

-

Dichloromethane (CH2Cl2)

-

Ice

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

Protocol 1: Mononitration of Diphenylmethane

This protocol aims to produce a mixture of 2-nitrodiphenylmethane and this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylmethane in dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of fuming nitric acid in dichloromethane dropwise to the stirred diphenylmethane solution. The addition should be carried out over a period of 1 hour.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional hour.

-

Quenching: Pour the reaction mixture onto crushed ice to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer.

-

Washing: Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude product.

-

Purification: The individual isomers (2-nitrodiphenylmethane and this compound) can be separated by conventional methods such as column chromatography.

Protocol 2: Dinitration of Diphenylmethane

This protocol is designed to synthesize a mixture of 2,2'-, 2,4'-, and 4,4'-dinitrodiphenylmethane.

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a dropping funnel, place a solution of nitric acid in dichloromethane.

-

Reagent Addition: Slowly add a solution of diphenylmethane in dichloromethane to the nitric acid solution at room temperature over 1 hour.

-

Reaction: Stir the resulting mixture at room temperature for 1 hour.

-

Quenching: Quench the reaction by pouring the mixture onto ice.

-

Work-up: Follow the same extraction, washing, and drying procedures as described in the mononitration protocol (steps 5-7).

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield the mixture of dinitrodiphenylmethane isomers.

-

Purification: The 4,4'-dinitrodiphenylmethane isomer can be isolated by crystallization from ethyl acetate, while the 2,4'-isomer can be purified by recrystallization from ethanol.[4]

Data Presentation

The distribution of isomers obtained from the nitration of diphenylmethane under the conditions described by Giumanini et al. is summarized in the table below. The reactions were reported to have quantitative conversions.[4][5][6]

| Reaction | Product | Isomer Distribution (%) |

| Mononitration | 2-Nitrodiphenylmethane | 35 |

| This compound | 65 | |

| Dinitration | 2,2'-Dinitrodiphenylmethane | 10 |

| 2,4'-Dinitrodiphenylmethane | 41 | |

| 4,4'-Dinitrodiphenylmethane | 49 |

Table 1: Isomer distribution in the nitration of diphenylmethane in dichloromethane.

Experimental Workflow

The general workflow for the nitration of diphenylmethane is depicted in the following diagram.

Figure 1: General experimental workflow for the nitration of diphenylmethane.

References

Application Note: FT-IR Analysis of Functional Groups in 4-Nitrodiphenylmethane

An FT-IR (Fourier Transform Infrared) spectroscopy application note for the analysis of 4-nitrodiphenylmethane is provided below, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound of interest in various chemical syntheses and pharmaceutical research. Its molecular structure comprises two phenyl rings linked by a methylene bridge, with a nitro group substituent on one of the aromatic rings. Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the primary functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint." This note details the expected FT-IR spectral features of this compound and provides a protocol for its analysis.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands are characteristic of the specific functional groups present in the molecule.

Functional Group Analysis of this compound

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum. These include the nitro group (NO₂), the aromatic rings (C=C and C-H bonds), and the methylene bridge (-CH₂-).

Data Presentation: Expected Vibrational Frequencies